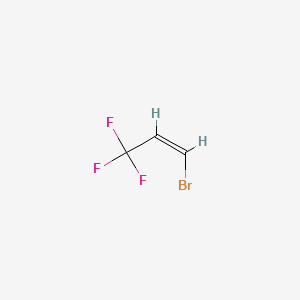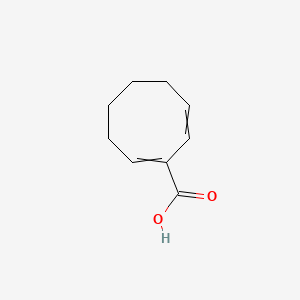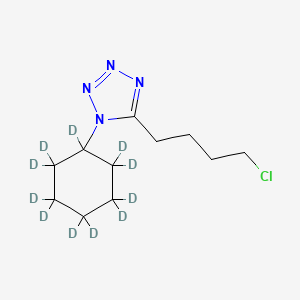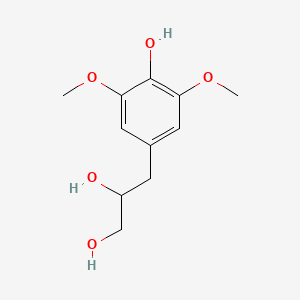
3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol” is a chemical compound with the molecular formula C11H16O5 . Its average mass is 228.242 Da and its monoisotopic mass is 228.099777 Da . It is also known by other names such as “1,2-Propanediol, 3-(4-hydroxy-3,5-dimethoxyphenyl)-” and "3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol" .
Molecular Structure Analysis
The molecular structure of “3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol” consists of a propane-1,2-diol backbone with a 4-hydroxy-3,5-dimethoxyphenyl group attached . The presence of hydroxy and methoxy groups suggests that this compound may have interesting chemical properties and reactivity.Aplicaciones Científicas De Investigación
Organic Synthesis
This compound is used in the synthesis of other organic compounds. For example, it is used in the Thia-Michael addition of 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide with maleic anhydride . The precursor is synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .
Antimicrobial Efficacy
The compound has been evaluated for its antimicrobial efficacy by determination of zone of inhibition and minimal inhibitory concentration . This suggests potential applications in the development of new antimicrobial agents.
Antioxidant Property
The compound has been evaluated for its antioxidant property by 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay . This suggests potential applications in the development of new antioxidant agents.
Molecular Docking
The compound has been docked into the active site of the MurB protein of Staphylococcus aureus (PDB ID: 1HSK) . This suggests potential applications in the development of new drugs targeting this protein.
Laccase-Catalysed Iodide Oxidation
The compound is involved in the scheme of laccase-catalysed iodide oxidation . This suggests potential applications in the development of new oxidation reactions.
Chemical Modification
The chemical modification of compounds containing this moiety leads to their wide appositeness as efficacious pharmacological agents . This suggests potential applications in the development of new pharmacological agents.
Safety and Hazards
Safety data for “3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol” suggests that it should be stored at 2-8°C . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Mecanismo De Acción
Target of Action
The primary target of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2-propanediol is the protein Endo-1,4-beta-xylanase Y . This protein is found in the organism Clostridium thermocellum .
Mode of Action
It is known to inhibit the protein feruloyl esterases . The compound’s interaction with its target protein likely results in changes to the protein’s function, potentially affecting the breakdown of complex carbohydrates.
Pharmacokinetics
Propiedades
IUPAC Name |
3-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-15-9-4-7(3-8(13)6-12)5-10(16-2)11(9)14/h4-5,8,12-14H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVVRJZYFJNFBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745400 |
Source


|
| Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |
CAS RN |
22805-15-8 |
Source


|
| Record name | 3-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



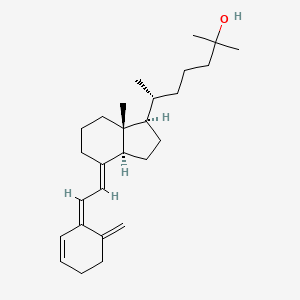



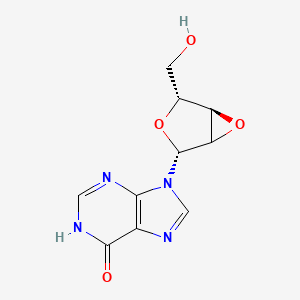
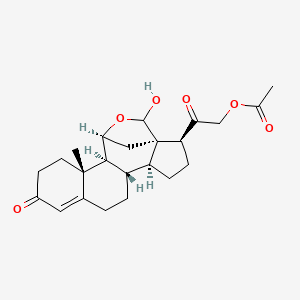
![1,2,8-Indolizinetriol,7-ethoxyoctahydro-,[1S-(1alpha,2alpha,7bta,8bta,8abta)]-(9CI)](/img/no-structure.png)

